![molecular formula C16H14ClF3N6O2S B2601435 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-55-9](/img/structure/B2601435.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClF3N6O2S and its molecular weight is 446.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
- A series of compounds similar to the one have been synthesized and evaluated for their potential anti-HIV and anticancer activities. Preliminary screenings indicated moderate to fairly high anti-HIV activity and moderate anticancer activity for some of these compounds (Brzozowski, 1998).
Antimicrobial and Antifungal Properties
- Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown promising antibacterial and antifungal activities, suggesting potential for these compounds in antimicrobial applications (Hassan, 2013).
Inhibition of Carbonic Anhydrases
- Certain benzenesulfonamides, including those with structures related to the compound , have been studied for their inhibitory effects on human carbonic anhydrases, showing low nanomolar activity against specific isozymes. These findings highlight their potential in developing therapies targeting tumor-associated carbonic anhydrases (Alafeefy et al., 2015).
Anti-asthmatic Potential
- Novel compounds within this chemical class have shown significant activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
作用機序
Target of Action
Compounds with similar structures have been reported to inhibit mesenchymal–epithelial transition factor (c-met) protein kinase .
Biochemical Pathways
Similar compounds have been reported to modulate gaba a activity , which suggests that this compound may also affect neurotransmitter signaling pathways.
Result of Action
Similar compounds have been reported to inhibit c-met protein kinase , suggesting that this compound may also have kinase inhibitory effects.
生化学分析
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and altering their activity . Additionally, it interacts with proteins involved in signal transduction pathways, potentially modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, particularly those involving kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity, and interacts with DNA and RNA, affecting transcription and translation processes . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression profiles and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . It tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm and mitochondria, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments.
特性
IUPAC Name |
4-chloro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N6O2S/c17-13-2-1-11(7-12(13)16(18,19)20)29(27,28)24-10-5-6-25(8-10)15-4-3-14-22-21-9-26(14)23-15/h1-4,7,9-10,24H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZXNMXOGHOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
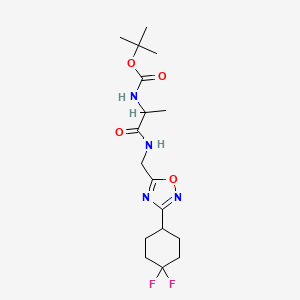
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)

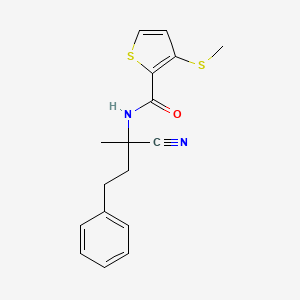
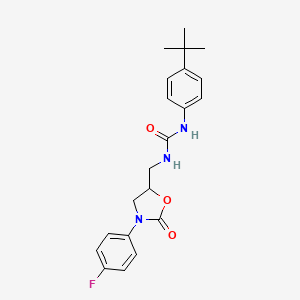
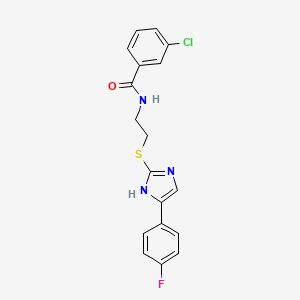

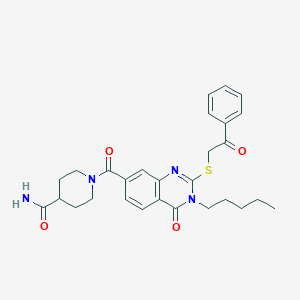
![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)

